molecular formula C6H14KO2PS2 B12751184 Potassium diisopropylxanthate CAS No. 25654-93-7

Potassium diisopropylxanthate

Cat. No.: B12751184
CAS No.: 25654-93-7
M. Wt: 252.4 g/mol
InChI Key: PJJZTOTXLDXTEL-UHFFFAOYSA-M
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Description

Potassium diisopropylxanthate is an organosulfur compound with the chemical formula C6H14KO2PS2. It is a member of the xanthate family, which are salts or esters of xanthic acid. Xanthates are widely used in the mining industry as flotation agents for the extraction of metals from ores. This compound is particularly known for its effectiveness in the flotation of sulfide minerals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium diisopropylxanthate can be synthesized through the reaction of carbon disulfide with potassium hydroxide and isopropyl alcohol. The reaction typically occurs at low temperatures (0-30°C) in the presence of a solvent such as tetrahydrofuran . The general reaction is as follows:

2C3H7OH+CS2+2KOHC6H14KO2PS2+2H2O2 \text{C}_3\text{H}_7\text{OH} + \text{CS}_2 + 2 \text{KOH} \rightarrow \text{C}_6\text{H}_{14}\text{KO}_2\text{PS}_2 + 2 \text{H}_2\text{O} 2C3​H7​OH+CS2​+2KOH→C6​H14​KO2​PS2​+2H2​O

Industrial Production Methods: In industrial settings, the preparation of xanthates, including this compound, often involves a kneading synthesis method. This method is efficient, cost-effective, and environmentally friendly as it does not produce wastewater .

Chemical Reactions Analysis

Types of Reactions: Potassium diisopropylxanthate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dixanthogen.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide.

Major Products:

Scientific Research Applications

Potassium diisopropylxanthate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium diisopropylxanthate exerts its effects involves the formation of complexes with metal ions. In the flotation process, it adsorbs onto the surface of sulfide minerals, rendering them hydrophobic and allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involve the formation of metal-xanthate complexes .

Comparison with Similar Compounds

  • Potassium ethyl xanthate
  • Potassium isobutyl xanthate
  • Potassium amyl xanthate

Comparison: Potassium diisopropylxanthate is unique due to its specific alkyl group, which provides distinct properties in terms of solubility and reactivity. Compared to other xanthates, it offers better selectivity and efficiency in the flotation of certain sulfide minerals .

Properties

CAS No.

25654-93-7

Molecular Formula

C6H14KO2PS2

Molecular Weight

252.4 g/mol

IUPAC Name

potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1

InChI Key

PJJZTOTXLDXTEL-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=S)(OC(C)C)[S-].[K+]

Origin of Product

United States

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